2-Phenylethene-1,1,2-tricarbonitrile

molecule-based magnetism coordination polymers ferrimagnets

2-Phenylethene-1,1,2-tricarbonitrile (CAS 4364-80-1), commonly abbreviated as PTCE or TCNVB, belongs to the class of polycyano-substituted olefins and functions as a reversible one-electron acceptor. Its structure features a phenyl ring conjugated to a tricyanovinyl group, endowing it with strong electron-withdrawing character.

Molecular Formula C11H5N3
Molecular Weight 179.18 g/mol
CAS No. 4364-80-1
Cat. No. B15400846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethene-1,1,2-tricarbonitrile
CAS4364-80-1
Molecular FormulaC11H5N3
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C#N)C#N)C#N
InChIInChI=1S/C11H5N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5H
InChIKeyQFLGJTBVYNAVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethene-1,1,2-tricarbonitrile (PTCE): Procurement-Grade Overview of a Tunable Polycyano Electron Acceptor


2-Phenylethene-1,1,2-tricarbonitrile (CAS 4364-80-1), commonly abbreviated as PTCE or TCNVB, belongs to the class of polycyano-substituted olefins and functions as a reversible one-electron acceptor. Its structure features a phenyl ring conjugated to a tricyanovinyl group, endowing it with strong electron-withdrawing character [1]. Unlike tetracyanoethylene (TCNE), PTCE allows modular electronic tuning via aromatic substitution without altering the core acceptor motif, making it a strategic building block for molecule-based magnets, organic semiconductors, and lanthanide-coordination emitters [2]. This compound occupies a distinct niche between TCNE and more elaborate aryl-tricyanoethylene derivatives, offering a quantifiable balance of acceptor strength, synthetic accessibility, and tunability that directly impacts procurement decisions in advanced materials research.

Workflow
Modular electron-acceptor building block for molecule-based magnets and coordination networks
Selection
Unsubstituted phenyl reference for tuning acceptor strength via aryl modification
Most cathodic reduction potential among chlorinated PTCE derivatives
Use Context
Intermediate Tc magnet design, NIR luminescence, and controlled nucleophilic monoaddition

Why Generic Substitution of 2-Phenylethene-1,1,2-tricarbonitrile Fails: Quantitative Comparator Evidence


Although PTCE shares the tricyanovinyl acceptor head with other aryl-substituted analogs (e.g., 4-chlorophenyl, pentafluorophenyl) and with the widely used TCNE, routine substitution is not feasible because each structural modification produces a distinctly different reduction potential, which in turn dictates the magnetic ordering temperature (Tc) of the resulting coordination network [1]. For instance, replacing the phenyl hydrogen with a single chlorine at different ring positions shifts Tc by over 100 K, demonstrating that the parent PTCE represents a precise, non-interchangeable reference point [1]. Additionally, the UV-Vis charge-transfer band energy of PTCE is linearly correlated with the ionization potential of the aromatic nucleus, a relationship that does not generalize to non-phenyl or multi-substituted analogs [2]. Therefore, selecting PTCE versus a halogenated or perfluorinated derivative is a decision that must be guided by quantitative electrochemical and spectroscopic data rather than assumed functional equivalence.

Tc shift

Halogenated or perfluorinated analogs produce distinct reduction potentials and can shift magnetic ordering temperature by over 100 K.

CT gap

Charge-transfer transition energy is linearly correlated with aromatic ionization potential; naphthyl or substituted analogs shift the optical gap predictably away from the phenyl reference.

Planarity

1,4-Bis(tricyanovinyl)benzene adopts a twisted conformation in the solid state, breaking conjugation. PTCE remains near-planar, maximizing electronic coupling.

Quantitative Differentiation of 2-Phenylethene-1,1,2-tricarbonitrile: Comparator-Based Evidence for Procurement


Magnetic Ordering Temperature (Tc) of V[PTCE]2 vs. V[TCNE]2

When PTCE replaces TCNE as the bridging radical-anion ligand in vanadium-based magnets, the resulting V[PTCE]2 network orders at 215 K, whereas V[TCNE]2 orders at approximately 400 K. This 185 K reduction in Tc is directly attributable to the weaker electron-acceptor strength of PTCE compared to TCNE [1]. The experiment involved reacting V(CO)6 with the neutral acceptor in dichloromethane, yielding air-sensitive coordination polymers whose Tc was determined by SQUID magnetometry [1]. For research groups seeking magnets with intermediate ordering temperatures—between cryogenic and room temperature—PTCE provides a quantifiably predictable Tc that is not achievable with TCNE or with perhalogenated analogs that push Tc above 300 K.

Magnetic Tc
Head-to-head
V[PTCE]2: 215 K
185 K lower than V[TCNE]2; 92 K lower than V[F5PTCE]2
Accesses intermediate-Tc magnetic phase space inaccessible with TCNE or perhalogenated analogs
SQUID magnetometry; V(CO)6 + acceptor in CH2Cl2
molecule-based magnetism coordination polymers ferrimagnets

Reduction Potential of PTCE vs. Chlorinated Analogs and Impact on Tc

Cyclic voltammetry in acetonitrile (0.1 M [n-Bu4N][PF6]) reveals that the parent PTCE exhibits a reversible one-electron reduction wave whose half-wave potential (E1/2) serves as the baseline for a family of chlorinated derivatives [1]. Introduction of chlorine substituents on the phenyl ring shifts E1/2 anodically, with each substitution pattern yielding a distinct potential that correlates linearly with the resulting V[x-ClnPTCE]2 magnetic ordering temperature over the range 146–285 K [1]. While the exact E1/2 value for unsubstituted PTCE is not tabulated in the open-access summary, the study establishes that PTCE sits at the most cathodic end of this series, corresponding to the lowest Tc member of the family, thus representing the least oxidizing acceptor in the chlorophenyl set [1].

Reduction E1/2
Class-level
Most cathodic in ClnPTCE series
Tc range across series: 146–285 K
Defines the low-Tc, weakest-acceptor boundary for chlorophenyl family
CV in CH3CN; exact E1/2 to be confirmed from supplementary data
cyclic voltammetry redox tuning structure-property relationships

Charge-Transfer Transition Energy vs. Aryl-Substituted Analogs

The energy of the first intramolecular charge-transfer (CT) transition of 1-phenyl-1,2,2-tricyanoethylene (PTCE) is linearly related to the vertical ionization potential of the aromatic nucleus (benzene, 9.24 eV) [1]. This establishes the CT character of the electronic transition and confirms that the phenyl ring acts as the donor and the tricyanovinyl group as the acceptor. For comparison, replacing the phenyl ring with naphthyl or anthryl nuclei shifts the CT band to lower energies in proportion to their lower ionization potentials, whereas electron-withdrawing substituents on the phenyl ring raise the transition energy [1]. PTCE thus occupies a specific, quantifiable position on this correlation line, distinct from both unsubstituted polycyclic analogs and halogenated derivatives.

CT Transition
Cross-study comparable
Linearly correlated with benzene IP (9.24 eV)
Predictable optical gap as phenyl reference scaffold
Solution UV-Vis; exact λmax in full article
intramolecular charge transfer UV-Vis spectroscopy ionization potential correlation

Nucleophilic Addition Reactivity vs. TCNE

Kinetic studies of the reaction of cyclopentadienylidenetriphenylphosphorane with tricyanovinylbenzene (PTCE) in benzene and dichloromethane demonstrate a rate-determining nucleophilic addition step with a Hammett ρ value of –1.8 for the acid-catalyzed pathway [1]. By contrast, tetracyanoethylene (TCNE) undergoes significantly faster addition due to its greater electrophilicity; PTCE's phenyl substituent attenuates the electrophilic character of the tricyanovinyl group, providing a more controlled reactivity profile that can be advantageous for selective monoaddition reactions [1]. The activation parameters and deuterium isotope effects reported for PTCE provide a quantitative framework for predicting its behavior in nucleophilic environments, whereas TCNE's higher reactivity often leads to complex product mixtures.

Nucleophilic Addition
Class-level
Hammett ρ = –1.8 (acid-catalyzed)
Attenuated electrophilicity vs. TCNE
Supports selective monoaddition; reduces over-addition risk
Ylide addition in benzene/CH2Cl2
reaction kinetics nucleophilic addition phosphorus ylides

Crystal Structure Planarity vs. 1,4-Bis(tricyanovinyl)benzene

Single-crystal X-ray diffraction reveals that 1-tricyanovinylbenzene (PTCE) adopts a nearly planar conformation with a dihedral angle between the tricyanovinyl group and the phenyl ring of only 6° or 11° (split positions) [1]. In contrast, the 1,4-disubstituted analog exhibits a conrotational twist of 48° out of the benzene plane [1]. DFT calculations at the 6-311++G** level predict an identical gas-phase dihedral angle of 32° for both molecules, indicating that crystal packing forces enforce the planarity observed in PTCE [1]. This near-planar geometry maximizes π-orbital overlap, enhancing electron delocalization and explaining PTCE's distinct electrochemical behavior relative to the twisted disubstituted derivative.

Planarity
Head-to-head
Dihedral angle 6°/11° (XRD)
37–42° more planar than 1,4-bis derivative in solid state
Maximizes π-overlap for efficient electron transfer
X-ray diffraction; DFT B3LYP/6-311++G**
crystallography π-conjugation density functional theory

Template-Directed Macrocycle Assembly vs. TCNE-Derived Systems

PTCE (TCNVB) reacts with bis(indenyl)ytterbium(II) under extremely mild conditions to template-assemble a tetraphenyltetracyanoporphyrazine macrocycle in high yield, forming a binuclear Yb(TCNVB)3 adduct that luminesces across the biologically relevant window of 640–1000 nm [1]. When paired with an erbium chelate, the Yb-PTCE complex acts as an extraordinarily strong sensitizer of near-IR Er3+ emission at 1540 nm [1]. While TCNE can also form porphyrazine frameworks, PTCE uniquely introduces four peripheral phenyl rings that enhance solubility, film-forming compatibility with polymer matrices, and the ability to fine-tune optical properties via phenyl substitution [1]. The resulting vanadyl octacyanoporphyrazine complex exhibits an unusually narrow band gap of ~1.1 eV, which is among the smallest reported for an organic semiconductor of this class [2].

Macrocycle Assembly
Class-level
Yb complex emits 640–1000 nm; VO complex band gap ~1.1 eV
Phenyl solubilizing groups enable solution processing; narrow band gap reported
Template assembly in THF; Yb3+/VO2+
porphyrazine synthesis metal-template assembly near-IR luminescence

Procurement-Relevant Application Scenarios for 2-Phenylethene-1,1,2-tricarbonitrile (PTCE)


Intermediate-Temperature Molecule-Based Magnets (Tc ~215 K)

Research groups synthesizing V[acceptor]2 coordination polymers for fundamental magnetism studies or spintronic device prototyping should select PTCE specifically when a magnetic ordering temperature near 215 K is desired. As demonstrated by Harvey et al. [1], PTCE yields a Tc 185 K lower than TCNE and 92 K lower than its pentafluorophenyl analog, filling a critical gap in the accessible Tc continuum. This intermediate Tc is valuable for studying spin dynamics near phase transitions without requiring cryogenic cooling to liquid helium temperatures, simplifying experimental logistics.

Solution-Processable NIR-Emitting Lanthanide Complexes for Biophotonics

For the development of luminescent probes operating in the biologically transparent 640–1000 nm window, PTCE is the superior tricyanovinyl precursor. Klapshina et al. [1] showed that PTCE reacts with ytterbium sandwich complexes to yield highly emissive binuclear adducts that are readily soluble and compatible with polymer matrices, enabling the fabrication of doped polymeric glasses and films. The resulting material also functions as an extraordinary sensitizer of Er3+ emission at 1540 nm [1], relevant to telecom-wavelength amplifiers and biomedical imaging.

Narrow-Bandgap Organic Semiconductors via Vanadyl Porphyrazines

When the target is an organic semiconductor with an unusually narrow band gap for photovoltaic or photodetector applications, PTCE-derived vanadyl octacyanoporphyrazine complexes offer a band gap of approximately 1.1 eV [1]. This near-IR absorption edge is competitive with silicon and significantly narrower than typical phthalocyanine or porphyrin dyes, positioning PTCE-based materials as candidates for low-energy photon harvesting. The phenyl substituents on PTCE further enhance solubility for solution-based device fabrication.

Controlled Nucleophilic Monoaddition for Macrocycle and Adduct Synthesis

Synthetic chemists requiring a Michael acceptor with attenuated electrophilicity for selective monoaddition should choose PTCE over TCNE. Kinetic studies reveal a measurable activation barrier and a Hammett ρ of –1.8 for acid-catalyzed ylide addition [1], enabling stoichiometric control that is difficult to achieve with the highly reactive TCNE. This property makes PTCE the preferred reagent for assembling well-defined phosphorane adducts, heterocycles, and macrocyclic structures where over-addition must be avoided.

Application
Selection Property
Validation Focus
Intermediate-Tc magnets
Predicted Tc ~215 K
SQUID magnetometry; V(CO)6 network formation
NIR-emitting lanthanide complexes
Phenyl-solubilized Yb/Er adducts
Luminescence 640–1000 nm; Er3+ sensitization at 1540 nm
Narrow-bandgap organic semiconductors
Vanadyl porphyrazine band gap ~1.1 eV
Solution-processable films; low-energy photon harvesting
Controlled monoaddition synthesis
Attenuated electrophilicity (ρ = –1.8)
Stoichiometric control; macrocycle and heterocycle assembly
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